1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrimidine ring fused with a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of a suitable pyrimidine derivative with a thioxo group under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioxo group to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Materials Science: Its unique structure allows for the exploration of its properties in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinase activity, leading to altered signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one: Unique due to its specific substitution pattern and thioxo group.
Pyrimidine Derivatives: Compounds like 1H-pyrrolo[2,3-b]pyridine derivatives share a similar pyrimidine core but differ in their functional groups and biological activities.
Thioxo Compounds: Other thioxo compounds may have similar reactivity but differ in their overall structure and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a phenylethyl group, a propyl chain, and a thioxo group within a pyrimidine ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
727677-22-7 |
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Molecular Formula |
C17H22N4OS |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(2-phenylethyl)-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H22N4OS/c1-2-9-20-11-14-15(18-12-20)21(17(23)19-16(14)22)10-8-13-6-4-3-5-7-13/h3-7,18H,2,8-12H2,1H3,(H,19,22,23) |
InChI Key |
SJQXTZQXFXMIQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(NC1)N(C(=S)NC2=O)CCC3=CC=CC=C3 |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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